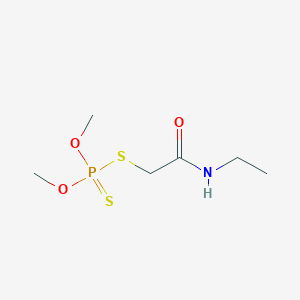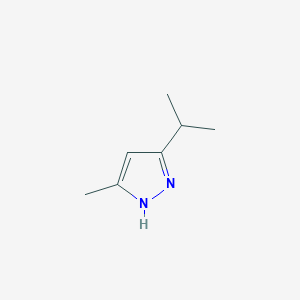![molecular formula C7H6N2OS B175211 3-Methylthieno[2,3-d]pyrimidin-4-one CAS No. 18740-31-3](/img/structure/B175211.png)
3-Methylthieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thienopyrimidine family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Methylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including the inhibition of key enzymes and the disruption of intracellular signaling cascades.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methylthieno[2,3-d]pyrimidin-4-one can exert a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the disruption of bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methylthieno[2,3-d]pyrimidin-4-one is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its low solubility in aqueous solutions can present challenges in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for the study of 3-Methylthieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, the use of 3-Methylthieno[2,3-d]pyrimidin-4-one as a starting point for the synthesis of novel thienopyrimidine derivatives could lead to the discovery of new compounds with even greater pharmacological activities.
Synthesemethoden
The synthesis of 3-Methylthieno[2,3-d]pyrimidin-4-one is typically accomplished by condensing 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst. The resulting intermediate is then treated with an appropriate reagent to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Methylthieno[2,3-d]pyrimidin-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Eigenschaften
CAS-Nummer |
18740-31-3 |
|---|---|
Produktname |
3-Methylthieno[2,3-d]pyrimidin-4-one |
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.2 g/mol |
IUPAC-Name |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
InChI-Schlüssel |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Kanonische SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
Synonyme |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)





![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)




